molecular formula C6H6F2N2O2 B2710192 [5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1785434-15-2

[5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B2710192
CAS No.: 1785434-15-2
M. Wt: 176.123
InChI Key: VXOFPCWFTDQUOS-UHFFFAOYSA-N
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Description

[5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is a chemical compound characterized by the presence of a pyrazole ring substituted with a difluoromethyl group and an acetic acid moiety

Chemical Reactions Analysis

Types of Reactions

[5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the pyrazole ring.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized pyrazole compounds .

Mechanism of Action

The mechanism of action of [5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired biological effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various scientific research applications .

Properties

IUPAC Name

2-[5-(difluoromethyl)pyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c7-6(8)4-1-2-9-10(4)3-5(11)12/h1-2,6H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOFPCWFTDQUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785434-15-2
Record name [5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
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